molecular formula C7H7F2NO2S B13626924 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroaceticacid

Cat. No.: B13626924
M. Wt: 207.20 g/mol
InChI Key: HWIOYSSRFUEXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid typically involves the reaction of 4-ethyl-1,3-thiazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid stands out due to its unique combination of the thiazole ring and difluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.

Properties

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

IUPAC Name

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H7F2NO2S/c1-2-4-3-13-5(10-4)7(8,9)6(11)12/h3H,2H2,1H3,(H,11,12)

InChI Key

HWIOYSSRFUEXND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C(C(=O)O)(F)F

Origin of Product

United States

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